molecular formula C7H5FN2O B061654 6-Fluorobenzo[d]isoxazol-3-ylamine CAS No. 177995-38-9

6-Fluorobenzo[d]isoxazol-3-ylamine

Cat. No.: B061654
CAS No.: 177995-38-9
M. Wt: 152.13 g/mol
InChI Key: AOAYZOWGECIQOH-UHFFFAOYSA-N
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Description

6-Fluorobenzo[d]isoxazol-3-ylamine is an organic compound with the molecular formula C₇H₅FN₂O and a molecular weight of 152.13 g/mol . It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorobenzo[d]isoxazol-3-ylamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluoroaniline with hydroxylamine-O-sulfonic acid to form the isoxazole ring . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium acetate. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-Fluorobenzo[d]isoxazol-3-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted isoxazole compounds .

Scientific Research Applications

6-Fluorobenzo[d]isoxazol-3-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluorobenzo[d]isoxazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-1,2-benzoxazol-3-amine
  • 6-Fluoro-1,2-benzisoxazol-3-amine
  • 3-Fluoro-1,2-benzisoxazol-6-amine

Uniqueness

6-Fluorobenzo[d]isoxazol-3-ylamine is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-fluoro-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAYZOWGECIQOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)ON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441323
Record name 6-Fluorobenzo[d]isoxazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177995-38-9
Record name 6-Fluorobenzo[d]isoxazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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